molecular formula C15H25N3OSi B595956 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine CAS No. 1214900-20-5

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

Cat. No. B595956
M. Wt: 291.47
InChI Key: AHACFIDYJWQXEG-UHFFFAOYSA-N
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Description

“3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine” is a complex organic compound. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This compound also features an ethyl group, an amine group, and a trimethylsilyl ether group .


Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the aromatic ring . The trimethylsilyl ether group could potentially be deprotected under acidic or basic conditions to yield a hydroxyl group.

Scientific Research Applications

Synthesis and Derivatization of Indazoles

Research demonstrates the utility of the trimethylsilyl group in the synthesis and functionalization of indazole derivatives. The trimethylsilyl group, as used in indazoles, facilitates regioselective protection and derivatization, enabling the synthesis of novel indazole compounds. For instance, indazoles have been regioselectively protected at N-2 by a 2-(trimethylsilyl)ethoxymethyl (SEM) group under novel conditions, which efficiently directs regioselective C-3 lithiation. This strategy allows for subsequent reactions with a range of electrophiles to generate new indazole derivatives, indicating potential for diverse chemical synthesis and applications in drug discovery and material science (Guanglin Luo, Ling Chen, G. Dubowchik, 2006).

Functionalization of Heterocycles

The compound's structural features suggest its relevance in the functionalization of heterocycles, a key area in medicinal chemistry. The trimethylsilyl ethoxy methyl group is known for its role as a protective group in lithiation reactions, offering a pathway for the functionalization of various heterocyclic compounds, including pyrazoles and 1,2,4-triazoles. This functionality can be exploited in the synthesis of 5-substituted derivatives, which are of interest for developing pharmaceuticals and agrochemicals (N. Fugina, W. Holzer, M. Wasicky, 1992).

Application in Polymer Science

The presence of trimethylsilyl and amino groups in the compound's structure suggests potential applications in polymer science, especially in the synthesis of functional polymers. Aminofunctional linear low-density polyethylene, for instance, has been synthesized via metallocene-catalyzed copolymerization, indicating the utility of amino and silyl functional groups in introducing functionality into polymers. Such modifications can impart novel properties to polymers, including reactivity, adhesion, and solubility, broadening their applications in materials science (Martine Schneider, Rüdiger Schäfer, R. Mülhaupt, 1997).

Future Directions

The future directions for this compound would depend on its intended applications. Given the presence of the indazole ring, it could potentially be explored for pharmaceutical applications, as many indazole derivatives are biologically active .

properties

IUPAC Name

3-ethyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OSi/c1-5-14-13-7-6-12(16)10-15(13)18(17-14)11-19-8-9-20(2,3)4/h6-7,10H,5,8-9,11,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHACFIDYJWQXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731425
Record name 3-Ethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

CAS RN

1214900-20-5
Record name 3-Ethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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